
1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 3-bromoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include solvents like methanol, catalysts such as palladium, and reagents like sodium methoxide and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and nitro groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-nitrophenyl)methanamine hydrochloride can be compared with similar compounds such as:
- 1-(3-Bromo-4-methylphenyl)methanamine hydrochloride
- 1-(3-Bromo-2-fluorophenyl)methanamine hydrochloride
- 1-(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride
These compounds share structural similarities but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C7H8BrClN2O2 |
|---|---|
Poids moléculaire |
267.51 g/mol |
Nom IUPAC |
(3-bromo-5-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-1-5(4-9)2-7(3-6)10(11)12;/h1-3H,4,9H2;1H |
Clé InChI |
VLPQQVYUCPCICY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1[N+](=O)[O-])Br)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



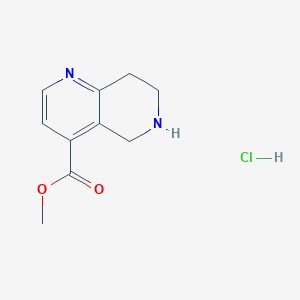
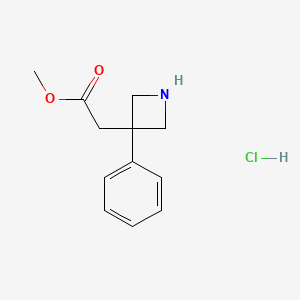
![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)



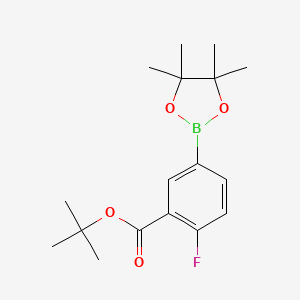
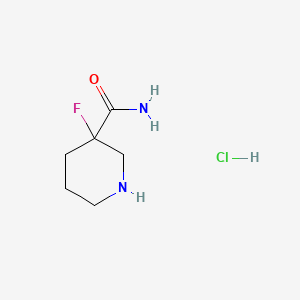
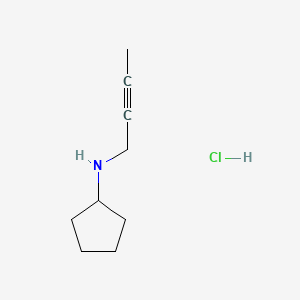

amino}methyl)-6-methylphenol](/img/structure/B13459352.png)
![2-{1,6-diazaspiro[3.3]heptan-1-yl}-N-methylacetamide dihydrochloride](/img/structure/B13459365.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride](/img/structure/B13459373.png)
